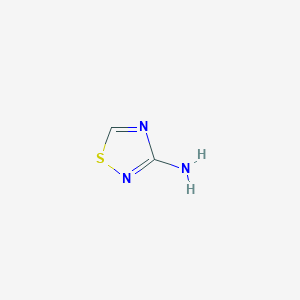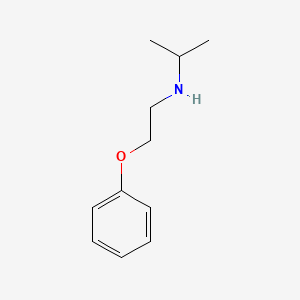![molecular formula C10H11N3O4S B1320970 1-(2-methoxyethyl)-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione CAS No. 76360-93-5](/img/structure/B1320970.png)
1-(2-methoxyethyl)-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione
Übersicht
Beschreibung
The compound 1-(2-methoxyethyl)-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione is a pyrimidine antimetabolite with potential biological activity. Pyrimidine antimetabolites are known to inhibit the growth of bacteria by interfering with the biosynthesis of pyrimidine precursors of nucleic acids, as demonstrated by the inhibition of Escherichia coli B growth by a related compound, 2H-1,3-oxazine-2,6(3H)-dione .
Synthesis Analysis
The synthesis of pyrimido[1,6-c][1,3]oxazine derivatives, which are structurally related to the compound , involves the treatment of lithiated pyrimidine with various reagents to introduce the oxazine ring. For example, the synthesis of 9-methyl-(1H, 2H, 4H, 7H)-pyrimido[1,6-c][1,3]-oxazine (5) and its derivatives is achieved through chloromethylation and subsequent cyclization reactions . Although the exact synthesis of 1-(2-methoxyethyl)-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione is not detailed in the provided papers, similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of pyrimido[1,6-c][1,3]oxazine derivatives has been studied, and the presence of the oxazine ring is a key feature in these molecules. The structural mimicry of anti-constrained acyclic thymidine by these compounds suggests a complex molecular architecture that could be relevant to their biological activity . While the provided papers do not directly analyze the molecular structure of the specific compound , insights can be drawn from related structures.
Chemical Reactions Analysis
The chemical reactivity of pyrimidine derivatives is influenced by the presence of functional groups and the overall molecular framework. For instance, the thermolysis of pyrrole-2,3-diones leads to the formation of pyrazolodioxazines through a [4+2]-cycloaddition reaction with arylcarbaldehydes . This indicates that pyrimidine derivatives can undergo cycloaddition reactions, which could be relevant for the chemical behavior of 1-(2-methoxyethyl)-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For example, the crystal packing of piperazinediones derived from 2-amino-7-nitro-4-methoxyindan-2-carboxylic acid shows that these compounds engage in specific hydrogen bonding and arene interactions . Although the exact physical and chemical properties of 1-(2-methoxyethyl)-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione are not provided, it can be inferred that similar intermolecular interactions may play a role in its solid-state behavior.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis and Reactions with Urea and Thioureas : The compound has been involved in reactions with urea and thioureas to produce new β-tricarbonyl compounds and pyrimidin-4-ones. These reactions highlight its role in the synthesis of complex chemical structures Saçmacı et al., 2008.
Formation of Pyrimido-pyrimidinedithiones : Its derivatives have potential chemotherapeutic uses. The compound's analogs, such as pyrimido[4,5-d]pyrimidine-2,4(1H,3H)dithiones, are of biological interest, indicating its relevance in medicinal chemistry Snieckus & Guimarães, 2014.
Conversion to Pyrimidotriazines : This compound undergoes cyclization and other chemical transformations to produce pyrimidotriazines, a class of chemicals with potential biological applications Jakubkienė et al., 2012.
Role in Oxidation Reactions : It has been used in oxidation reactions, transforming into other chemical compounds like cyanoimino and diazopyrimidine-diones. These reactions showcase its versatility in organic synthesis Ueda et al., 2001.
Biological and Pharmacological Applications
Anti-Inflammatory and Analgesic Agents : Derivatives of this compound have been synthesized for potential use as anti-inflammatory and analgesic agents, indicating its significance in pharmaceutical research Abu‐Hashem et al., 2020.
Herbicidal Activities : Certain derivatives have shown herbicidal activities against various plants, demonstrating its potential in agricultural applications Sun et al., 2019.
Synthesis of Bioactive Compounds : The compound has been used in the synthesis of various nitrogen-containing heterocyclic structures, which are essential for many physiological processes and may possess antimicrobial, antifungal, antiviral, and antitumor activity Bogdanov & Mironov, 2016.
HIV-1 Activity : Annelated MKC-442 analogues of this compound, locked in a specific conformation, have been found to exhibit moderate activities against HIV-1, underlining its potential in antiviral therapy Larsen et al., 2000.
Microwave-Assisted Synthesis : Derivatives have been synthesized using microwave-assisted conditions, indicating modern, efficient synthetic approaches Dabiri et al., 2007.
Antimicrobial Studies : Some derivatives have been synthesized and evaluated for antimicrobial activities against bacteria and fungi, showing its significance in developing new antimicrobial agents Vidule, 2011.
Eigenschaften
IUPAC Name |
1-(2-methoxyethyl)-7-methylsulfanylpyrimido[4,5-d][1,3]oxazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O4S/c1-16-4-3-13-7-6(8(14)17-10(13)15)5-11-9(12-7)18-2/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSDODAIMSRMBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=NC(=NC=C2C(=O)OC1=O)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90608751 | |
| Record name | 1-(2-Methoxyethyl)-7-(methylsulfanyl)-2H-pyrimido[4,5-d][1,3]oxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90608751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxyethyl)-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione | |
CAS RN |
76360-93-5 | |
| Record name | 1-(2-Methoxyethyl)-7-(methylthio)-2H-pyrimido[4,5-d][1,3]oxazine-2,4(1H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76360-93-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Methoxyethyl)-7-(methylsulfanyl)-2H-pyrimido[4,5-d][1,3]oxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90608751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





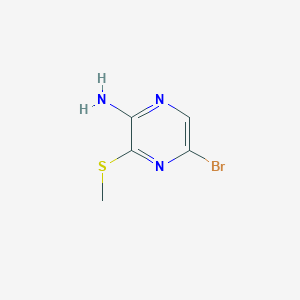




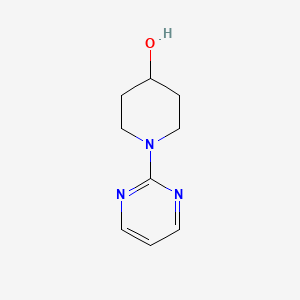

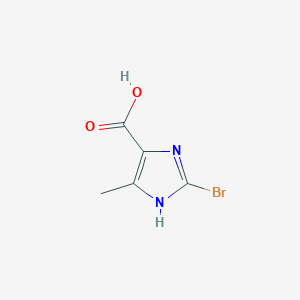

![1-[4-(3-Azetidinyloxy)phenyl]-1-ethanone](/img/structure/B1320929.png)
